N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide
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Overview
Description
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, alcohols, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, it may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share structural similarities with N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(2-hydroxyphenyl)benzamide also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both quinazolinone and benzamide moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N3O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H27N3O2/c1-17(2)19-9-11-20(12-10-19)21-14-23-22(24(30)15-21)16-27-26(28-23)29-25(31)13-8-18-6-4-3-5-7-18/h3-7,9-12,16-17,21H,8,13-15H2,1-2H3,(H,27,28,29,31) |
InChI Key |
DCEVQCFEFUGFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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